Lithium;8-fluoro-2-oxa-6-thiaspiro[3.4]octane-8-carboxylate
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Overview
Description
Lithium;8-fluoro-2-oxa-6-thiaspiro[3.4]octane-8-carboxylate is a chemical compound with the molecular formula C7H8FLiO3S and a molecular weight of 198.14 g/mol This compound is characterized by its unique spiro structure, which includes a fluorine atom, an oxygen atom, and a sulfur atom within its ring system
Preparation Methods
The synthesis of Lithium;8-fluoro-2-oxa-6-thiaspiro[3.4]octane-8-carboxylate involves several steps. One common synthetic route includes the reaction of a suitable precursor with lithium fluoride under controlled conditions. The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product . Industrial production methods may involve scaling up this synthetic route and optimizing reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
Lithium;8-fluoro-2-oxa-6-thiaspiro[3.4]octane-8-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation process typically results in the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often lead to the formation of alcohols or thiols.
Scientific Research Applications
Lithium;8-fluoro-2-oxa-6-thiaspiro[3.4]octane-8-carboxylate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to create complex molecules with spiro structures.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Lithium;8-fluoro-2-oxa-6-thiaspiro[3.4]octane-8-carboxylate involves its interaction with specific molecular targets. The fluorine atom in the compound can form strong hydrogen bonds with biological molecules, enhancing its binding affinity. The spiro structure provides rigidity, which can influence the compound’s interaction with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Lithium;8-fluoro-2-oxa-6-thiaspiro[3.4]octane-8-carboxylate can be compared with other similar compounds, such as:
Lithium;2-oxa-6-thiaspiro[3.4]octane-8-carboxylate: This compound lacks the fluorine atom, which can significantly alter its chemical reactivity and biological activity.
Lithium;8-chloro-2-oxa-6-thiaspiro[3.4]octane-8-carboxylate: The presence of a chlorine atom instead of fluorine can lead to different chemical and biological properties.
The unique combination of fluorine, oxygen, and sulfur atoms in Lithium;8-fluoro-2-oxa-6-thiaspiro[3
Properties
IUPAC Name |
lithium;8-fluoro-2-oxa-6-thiaspiro[3.4]octane-8-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FO3S.Li/c8-7(5(9)10)4-12-3-6(7)1-11-2-6;/h1-4H2,(H,9,10);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFTRVPWVADJWIR-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1C2(CO1)CSCC2(C(=O)[O-])F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FLiO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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